molecular formula C22H24N2O5 B123643 4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone CAS No. 143818-53-5

4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone

Cat. No. B123643
CAS RN: 143818-53-5
M. Wt: 396.4 g/mol
InChI Key: RSZIWUYYWPZFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone, also known as CPOA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of azetidinone derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone involves the inhibition of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. This compound has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory properties, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been shown to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone is its high potency and selectivity, which makes it an ideal tool for studying the role of NF-κB in various biological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could have therapeutic applications in the treatment of inflammatory and autoimmune diseases. Another area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone involves the reaction of 4-hydroxybenzoic acid with ethyl chloroformate to form ethyl 4-(chlorocarbonyl)benzoate. This intermediate is then reacted with 2-(phenylmethyl)aziridine to form the key intermediate, which is subsequently treated with diethylamine and triethylamine to yield the final product.

Scientific Research Applications

4-((4-Carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the main areas of research has been the development of anti-inflammatory drugs. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

143818-53-5

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

4-[1-(benzylcarbamoyl)-3,3-diethyl-4-oxoazetidin-2-yl]oxybenzoic acid

InChI

InChI=1S/C22H24N2O5/c1-3-22(4-2)19(27)24(21(28)23-14-15-8-6-5-7-9-15)20(22)29-17-12-10-16(11-13-17)18(25)26/h5-13,20H,3-4,14H2,1-2H3,(H,23,28)(H,25,26)

InChI Key

RSZIWUYYWPZFLI-UHFFFAOYSA-N

SMILES

CCC1(C(N(C1=O)C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)O)CC

Canonical SMILES

CCC1(C(N(C1=O)C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)O)CC

synonyms

4-((4-carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone
4-CDPCA

Origin of Product

United States

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